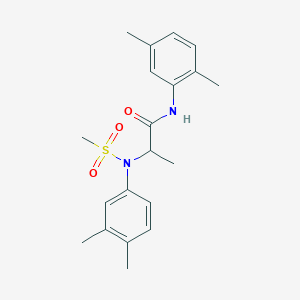![molecular formula C21H25NO3 B4167779 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine](/img/structure/B4167779.png)
1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine
Descripción general
Descripción
1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine, also known as BZEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine exerts its therapeutic effects through various mechanisms of action, including inhibition of enzyme activity, modulation of gene expression, and regulation of protein function. For example, in cancer research, 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth and survival. In Alzheimer's disease research, 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has been shown to modulate the expression of genes involved in beta-amyloid aggregation. In Parkinson's disease research, 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has been shown to regulate the function of proteins involved in oxidative stress.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has been shown to have a range of biochemical and physiological effects, depending on the specific medical condition being studied. For example, in cancer research, 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has been shown to induce apoptosis and inhibit angiogenesis, leading to decreased cancer cell growth and survival. In Alzheimer's disease research, 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has been shown to improve cognitive function by reducing beta-amyloid aggregation. In Parkinson's disease research, 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has been shown to protect dopaminergic neurons from oxidative stress, leading to improved motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine in lab experiments is its potential therapeutic applications in various medical conditions. Additionally, 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has been shown to have low toxicity and high selectivity for specific targets, making it a promising candidate for drug development. However, one limitation of using 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine research, including exploring its potential use in other medical conditions, improving its synthesis method, and developing more effective drug formulations. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine and its potential side effects. Overall, 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has shown promising potential as a therapeutic agent in various medical conditions and warrants further investigation.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has been studied for its potential use in treating various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has been shown to improve cognitive function by inhibiting the aggregation of beta-amyloid peptides. In Parkinson's disease research, 1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
(3-ethoxy-4-phenylmethoxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-2-24-20-15-18(21(23)22-13-7-4-8-14-22)11-12-19(20)25-16-17-9-5-3-6-10-17/h3,5-6,9-12,15H,2,4,7-8,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALIQRBOJXPHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCCCC2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-dichlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4167698.png)
![N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B4167706.png)
![N-{[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzamide](/img/structure/B4167726.png)
![4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide](/img/structure/B4167735.png)

![4-chloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4167744.png)

![2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4167757.png)

![N-[4-(2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B4167795.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4167800.png)
![1-(diphenylmethyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4167818.png)
![2-[(5-ethyl-5-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4167825.png)
![N-{2-[4-(3-ethoxy-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)urea](/img/structure/B4167829.png)